molecular formula C10H8BrNO2 B1285224 3-Bromo-4-hydroxy-6-methoxyquinoline CAS No. 724788-41-4

3-Bromo-4-hydroxy-6-methoxyquinoline

Cat. No. B1285224
M. Wt: 254.08 g/mol
InChI Key: NEYZMCYOOQBXLS-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-6-methoxyquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are key building blocks in the synthesis of various pharmaceuticals. The presence of bromine and methoxy groups on the quinoline core can significantly influence the chemical reactivity and biological properties of these molecules.

Synthesis Analysis

The synthesis of halogenated quinolines, such as 3-bromo-4-hydroxy-6-methoxyquinoline, typically involves multi-step synthetic routes. A practical and scalable route for synthesizing halogenated quinolines has been reported, which is valuable for antimicrobial drug discovery . Additionally, brominated quinoline derivatives have been synthesized from bromophenols, indicating the versatility of bromine in quinoline modifications . The synthesis of complex quinoline derivatives often involves the formation of key intermediates, such as bromonium ylides, which can be generated through intramolecular reactions catalyzed by rhodium .

Molecular Structure Analysis

The molecular structure of brominated quinolines has been studied using various spectroscopic methods and confirmed by X-ray diffraction . Density functional theory (DFT) calculations are often employed to predict and compare the molecular structure with experimental data, providing insights into the conformation and electronic properties of these compounds .

Chemical Reactions Analysis

Brominated quinolines can undergo various chemical reactions, including coupling reactions, which are essential for the synthesis of more complex quinoline derivatives . The presence of a bromine atom on the quinoline core facilitates such transformations, as it can act as a good leaving group or participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolines are influenced by the substituents on the quinoline ring. The introduction of bromine and methoxy groups can affect the molecule's electron distribution, reactivity, and overall physicochemical profile. Studies have shown that these compounds can form weak hydrogen bonds and exhibit stacking interactions, which are important for their solid-state structure and potential biological activity . The antibacterial activity of some brominated quinolines has been evaluated, demonstrating their potential as antimicrobial agents .

Safety And Hazards

The safety information provided by Sigma-Aldrich indicates that 3-Bromo-4-hydroxy-6-methoxyquinoline may be harmful if swallowed and may cause serious eye damage . The recommended precautionary statements include wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Future Directions

Quinoline and its derivatives are promising scaffolds for future antimycobacterial agents . They have a wide range of biological properties and are vital for leads in drug discovery . The development of newer antimycobacterial drugs based on scaffolds having the potential to inhibit the growth of M. tuberculosis is of current interest .

properties

IUPAC Name

3-bromo-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYZMCYOOQBXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560113
Record name 3-Bromo-6-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxy-6-methoxyquinoline

CAS RN

724788-41-4
Record name 3-Bromo-6-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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